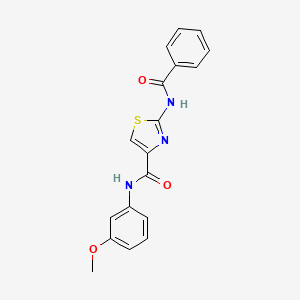
N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound characterized by the presence of furan rings, a trifluoropropane group, and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl ethylamine derivative, which is then reacted with a trifluoropropane sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoropropane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The trifluoropropane group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a cyclopropane group instead of a trifluoropropane group.
N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of the trifluoropropane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physicochemical properties.
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)5-8-22(18,19)17-9-10(11-3-1-6-20-11)12-4-2-7-21-12/h1-4,6-7,10,17H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCFDBOECEDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2817817.png)


![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)

![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)

![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)
![1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2817838.png)


